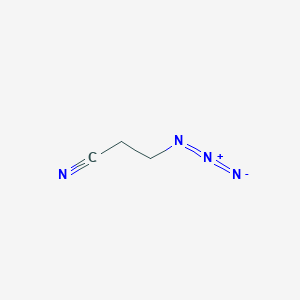

3-Azidopropanenitrile

Description

3-Azidopropanenitrile (CAS 23648-56-8) is an organic compound with the molecular formula C₃H₄N₄, consisting of a nitrile group (-CN) and an azide group (-N₃) separated by a two-carbon chain. Its structure, N₃-CH₂-CH₂-C≡N, renders it highly reactive due to the electron-withdrawing nitrile and the energetic azide moiety. This compound is primarily utilized in click chemistry, polymer synthesis, and as a precursor for pharmaceuticals and agrochemicals .

Key properties include:

- Molecular Weight: 96.09 g/mol

- InChIKey: UGQVIHZUOANZQS-UHFFFAOYSA-N

- Suppliers: Three commercial suppliers are listed, indicating its niche but stable availability .

Safety precautions are critical, as organic azides can decompose explosively under heat or shock .

Properties

IUPAC Name |

3-azidopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVIHZUOANZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550433 | |

| Record name | 3-Azidopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23648-56-8 | |

| Record name | 3-Azidopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

From Halogenoalkanes: 3-Azidopropanenitrile can be synthesized by heating a halogenoalkane, such as 3-bromopropanenitrile, with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the azide ion replaces the halogen atom .

-

From Amides: Another method involves dehydrating an amide, such as 3-aminopropanenitrile, using a dehydrating agent like phosphorus pentoxide (P₄O₁₀). This reaction removes water from the amide group, forming the nitrile .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

-

Nucleophilic Substitution: 3-Azidopropanenitrile can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles. For example, it can react with primary or secondary alkyl halides to form alkyl azides .

-

Reduction: The azide group in this compound can be reduced to form primary amines. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

-

Cycloaddition: this compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry .

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMSO).

Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).

Cycloaddition: Copper(I) catalysts, organic solvents (e.g., acetonitrile).

Major Products Formed:

Nucleophilic Substitution: Alkyl azides.

Reduction: Primary amines.

Cycloaddition: Triazoles.

Scientific Research Applications

Chemistry:

3-Azidopropanenitrile is used as a building block in organic synthesis.

Biology:

In biological research, this compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other probes. This enables the study of biological processes at the molecular level.

Medicine:

This compound derivatives are investigated for their potential as therapeutic agents. The azide group can be converted into various bioactive compounds, including antiviral and anticancer agents.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Azidopropanenitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic carbon atoms. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azide group participates in the formation of triazoles through a 1,3-dipolar cycloaddition mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Azidopropanenitrile with structurally related azide-containing compounds, highlighting differences in functional groups, reactivity, and applications.

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Reactivity/Applications | Suppliers |

|---|---|---|---|---|---|

| This compound | 23648-56-8 | C₃H₄N₄ | Azide (-N₃), nitrile (-CN) | Click chemistry, polymer crosslinking, precursor for amines/carboxylic acids | 3 |

| 3-Azidopropanoic Acid | 79583-67-8¹ | C₃H₅N₃O₂ | Azide (-N₃), carboxylic acid (-COOH) | Bioconjugation, peptide synthesis, water-soluble due to -COOH | 8 |

| 3-Azidopropanesulfonyl Chloride | 1034192-11-4 | C₃H₅ClN₃O₂S | Azide (-N₃), sulfonyl chloride (-SO₂Cl) | Sulfonamide synthesis, electrophilic reagent for sulfonation reactions | 4 |

| 3-Azidopyridine | 10296-29-4 | C₅H₄N₄ | Azide (-N₃), pyridine ring | Photoaffinity labeling, coordination chemistry (metal ligand) | 4 |

Structural and Reactivity Analysis

Functional Group Influence: Nitrile vs. Carboxylic Acid: The nitrile in this compound enhances electrophilicity, making it suitable for nucleophilic additions. In contrast, 3-Azidopropanoic Acid’s -COOH group increases hydrophilicity and utility in aqueous-phase reactions (e.g., protein modification) . Sulfonyl Chloride: 3-Azidopropanesulfonyl chloride’s -SO₂Cl group acts as a leaving group, enabling sulfonamide bond formation, critical in drug design (e.g., protease inhibitors) .

Reactivity in Click Chemistry :

- This compound’s azide participates efficiently in strain-promoted azide-alkyne cycloadditions (SPAAC), whereas 3-Azidopyridine’s aromatic system stabilizes the azide, reducing its reactivity unless activated by light or catalysts .

Thermal Stability :

- Nitrile-containing azides like this compound are less thermally stable than carboxylic acid derivatives due to the electron-withdrawing -CN group accelerating azide decomposition .

Applications: this compound: Preferred in materials science for synthesizing nitrile-functionalized polymers. 3-Azidopropanoic Acid: Widely used in bioconjugation (e.g., antibody-drug conjugates) due to water solubility . 3-Azidopyridine: Applied in photolabeling studies to probe enzyme active sites .

Biological Activity

3-Azidopropanenitrile is a compound of increasing interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C3H4N4

- Molecular Weight : 112.09 g/mol

- CAS Number : 104-81-6

The biological activity of this compound primarily revolves around its azide group, which can undergo various chemical transformations that may lead to significant biological effects. The azide moiety is known for its ability to participate in click chemistry, allowing for the formation of stable covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity can be harnessed for targeted drug delivery and the development of novel therapeutic agents.

Biological Activity

-

Protein Interaction

- This compound has shown potential in modifying protein targets through azide-mediated reactions. This interaction can lead to the inhibition or enhancement of enzymatic activities, depending on the target protein.

-

Anticancer Properties

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

-

Neuroprotective Effects

- Research indicates that compounds with similar structures to this compound may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The mechanism involves modulation of cell survival pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Protein Interaction | Modifies protein targets via azide reactions |

| Anticancer Properties | Induces apoptosis in specific cancer cell lines |

| Neuroprotective Effects | Potentially protects neuronal cells from degeneration |

Table 2: Case Studies on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Protein Kinase Inhibition | Demonstrated inhibition of GSK-3β with IC50 values indicating potency |

| Study B | Cytotoxicity | Showed selective cytotoxicity in cancer cell lines versus normal cells |

| Study C | Neuroprotection | Indicated modulation of signaling pathways related to apoptosis |

Case Studies

-

Case Study A: Inhibition of GSK-3β

- A study evaluated the inhibitory effects of this compound on glycogen synthase kinase 3 beta (GSK-3β). The results indicated that the compound effectively inhibited GSK-3β activity, which is crucial in various cellular processes including metabolism and cell survival.

-

Case Study B: Selective Cytotoxicity

- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cell lines. This selectivity is essential for developing effective anticancer therapies with reduced side effects.

-

Case Study C: Neuroprotective Mechanisms

- Research into neuroprotective properties revealed that similar compounds could modulate apoptotic pathways, suggesting that this compound might also offer protective effects against neuronal damage in models of neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.